molecular formula C18H19N5OS B12955327 4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide

Cat. No.: B12955327
M. Wt: 353.4 g/mol
InChI Key: KVRSLSUBYKMZIB-UHFFFAOYSA-N
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Description

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, and a benzamide moiety, which is often associated with pharmacological properties.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

4-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C18H19N5OS/c1-11-9-25-18-15(11)17(20-10-21-18)22-13-5-4-12(16(19)24)8-14(13)23-6-2-3-7-23/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,24)(H,20,21,22)

InChI Key

KVRSLSUBYKMZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=C(C=C(C=C3)C(=O)N)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a formamidine derivative under acidic conditions to form the thienopyrimidine core.

    Amination Reaction: The thienopyrimidine core is then subjected to an amination reaction with an appropriate amine, such as 4-aminobenzamide, under basic conditions.

    Pyrrolidine Substitution: The final step involves the substitution of the benzamide moiety with a pyrrolidine group, typically using a nucleophilic substitution reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to inhibit certain enzymes, while the benzamide moiety can interact with receptor sites, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(piperidin-1-yl)-benzamide
  • 4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(morpholin-1-yl)-benzamide

Uniqueness

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine group, in particular, differentiates it from similar compounds and may enhance its bioactivity or stability.

Biological Activity

4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide, with the CAS number 917908-47-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N5OS
  • Molar Mass : 353.44 g/mol

The compound features a thieno[2,3-d]pyrimidine moiety linked to a pyrrolidine and benzamide structure, which is crucial for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein targets involved in critical biological processes. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit bacterial proteins like PBP3 (Penicillin-Binding Protein 3), which is vital for bacterial cell wall synthesis. This inhibition can lead to antibacterial effects against multidrug-resistant strains such as Pseudomonas aeruginosa .

Biological Activity

  • Antibacterial Properties :
    • The compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria. In vitro studies have demonstrated that it can inhibit the growth of Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent .
  • Cytotoxicity :
    • Initial assessments indicate low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
  • Protein Interaction :
    • The compound may stabilize protein-protein interactions within cellular pathways, which could influence various signaling mechanisms. For example, its structural features may allow it to bind effectively to target proteins involved in disease processes .

Research Findings

A summary of key research findings regarding the biological activity of the compound is presented in the table below:

Study Findings Reference
Study on PBP3 InhibitionIdentified as a potent inhibitor with IC50 values indicating effective target inhibition
Cytotoxicity AssessmentLow cytotoxicity observed in mammalian cell lines
Structural AnalysisKey structural features necessary for biological activity identified

Case Study 1: Antibacterial Efficacy

In a study focusing on the antibacterial properties of similar compounds, researchers utilized high-throughput screening methods to evaluate the effectiveness against Pseudomonas aeruginosa. The results indicated that compounds with structural similarities to this compound showed promising antibacterial activity with minimal cytotoxic effects.

Case Study 2: Protein Binding Dynamics

Another investigation explored the binding dynamics of pyrrolidine derivatives to various proteins involved in cellular signaling pathways. The study highlighted how modifications in the chemical structure could enhance binding affinity and selectivity towards specific targets.

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